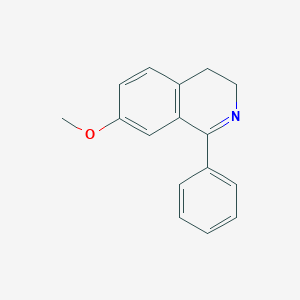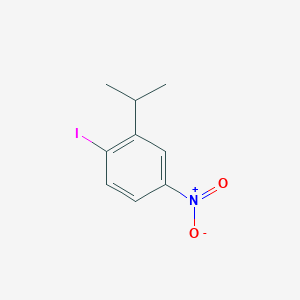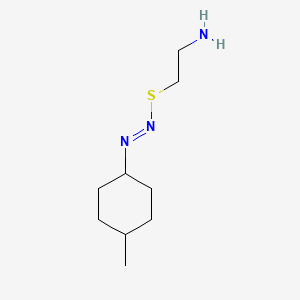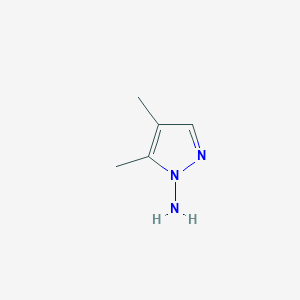
3(2H)-Thiophenone, 5-ethyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ETHYL-2-METHYL-THIOPHEN-3-ONE is a thiophene derivative, a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of thiophene derivatives, including 5-ETHYL-2-METHYL-THIOPHEN-3-ONE, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of various substrates under specific conditions, such as the use of catalysts or specific solvents .
Análisis De Reacciones Químicas
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium methoxide, and thioglycolic acid derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fiesselmann synthesis generates 3-hydroxy-2-thiophene carboxylic derivatives .
Aplicaciones Científicas De Investigación
5-ETHYL-2-METHYL-THIOPHEN-3-ONE, like other thiophene derivatives, has significant applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mecanismo De Acción
The mechanism of action of thiophene derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Thiophene derivatives are unique due to their sulfur-containing heterocyclic structure. Similar compounds include furan and pyrrole derivatives, which contain oxygen and nitrogen atoms, respectively, instead of sulfur . Thiophene derivatives often exhibit different chemical reactivity and biological activity compared to these analogs, making them valuable in various applications .
Propiedades
Número CAS |
57556-03-3 |
|---|---|
Fórmula molecular |
C7H10OS |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
5-ethyl-2-methylthiophen-3-one |
InChI |
InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3 |
Clave InChI |
PGSGMVFKLJGMFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)C(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)

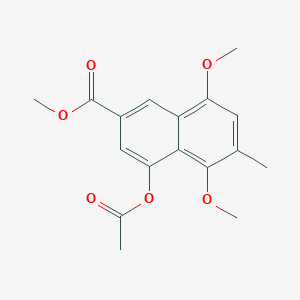
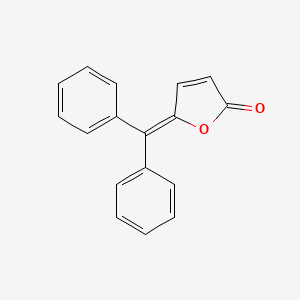

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
